molecular formula C17H25BClNO3 B2849871 N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 2377610-51-8

N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No. B2849871
CAS RN: 2377610-51-8
M. Wt: 337.65
InChI Key: AEPMFJSDCDDVTE-UHFFFAOYSA-N
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Description

“N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the molecular formula C17H25BClNO3 . It is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate”, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was determined by X-ray diffraction and conformational analysis was performed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include two substitution reactions . The structure was characterized by means of FTIR, 1H and 13C NMR spectroscopy, and MS .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the single crystal structure of “tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” was determined by X-ray diffraction .

Scientific Research Applications

Synthesis and Properties

The synthesis and properties of related compounds provide insights into the versatile chemistry of N-tert-Butyl-2-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide analogs. For example, research by Hsiao et al. (2000) focuses on the synthesis of ortho-linked polyamides with potential applications in flexible and tough film production, showcasing the importance of precise chemical synthesis in creating materials with desirable thermal and mechanical properties (Hsiao, Yang, & Chen, 2000). Similarly, the work by Jasch, Höfling, and Heinrich (2012) on nucleophilic substitutions and radical reactions highlights the chemical versatility of tert-butyl phenylazocarboxylates as building blocks for synthetic organic chemistry, indicating a wide range of potential applications for such compounds (Jasch, Höfling, & Heinrich, 2012).

Complexation and Binding Properties

Research into the complexation and binding properties of related compounds, such as the study on the complexation properties of thiacalix[4]arenes by Lamartine et al. (2001), showcases the potential of these compounds in metal ion binding and extraction. This highlights the potential for developing new materials and catalysts based on the unique binding properties of these compounds (Lamartine, Bavoux, Vocanson, Martin, Senlis, & Perrin, 2001).

Biological Activity

The exploration of biological activity, as seen in the design and synthesis of new pyrazole amide derivatives with potential insecticidal activity by Deng, Zhang, Hu, Yin, Liang, and Yang (2016), demonstrates the relevance of structurally similar compounds in developing new agents for agricultural and pharmaceutical applications. This study specifically highlights compounds that exhibited promising activity against agricultural pests, indicating the potential for discovering new bioactive molecules (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).

Safety and Hazards

The safety information for a similar compound, “tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate”, includes hazard statements H302, H315, H319, H335 and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

N-tert-butyl-2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BClNO3/c1-15(2,3)20-14(21)12-9-8-11(10-13(12)19)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPMFJSDCDDVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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